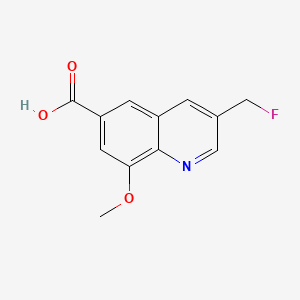
3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid is a fluorinated quinoline derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced biological activity. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid can be achieved through several synthetic routes. One common method involves the fluoromethylation of a quinoline precursor. This can be done using fluoroiodomethane and a suitable base under mild conditions . The reaction typically proceeds via a halogen atom transfer mechanism, facilitated by visible light and a hydrogen atom transfer reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound targets bacterial enzymes like DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death . This mechanism is similar to that of other quinolone antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: Such as ciprofloxacin and levofloxacin, which also target bacterial DNA gyrase and topoisomerase IV.
Methoxyquinolines: Compounds with similar structures but lacking the fluoromethyl group.
Uniqueness
3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid is unique due to the presence of both the fluoromethyl and methoxy groups, which confer distinct physicochemical properties. The fluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group can influence the compound’s electronic properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H10FNO3 |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
3-(fluoromethyl)-8-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-17-10-4-9(12(15)16)3-8-2-7(5-13)6-14-11(8)10/h2-4,6H,5H2,1H3,(H,15,16) |
Clave InChI |
YFNVVWPZNGYLSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


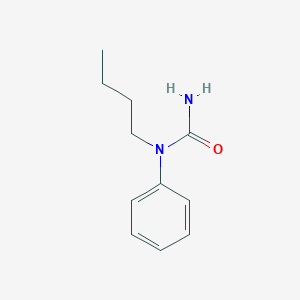

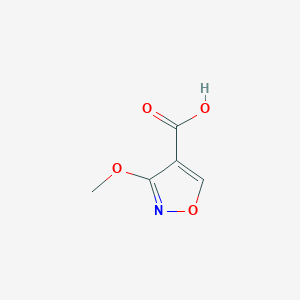
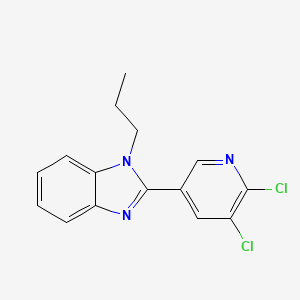
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13928563.png)
![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)
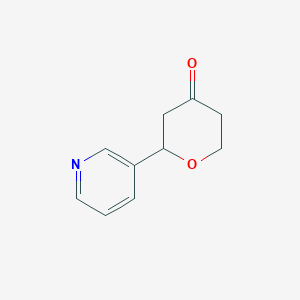
![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)
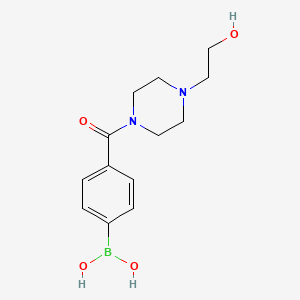
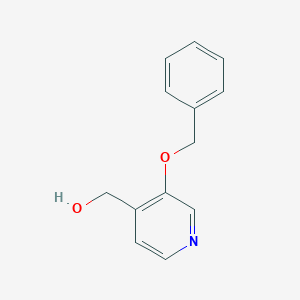
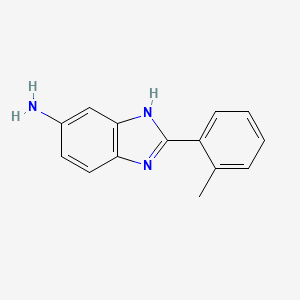
![2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)

